Laurefucin
CAS No.: 36431-73-9
Cat. No.: VC1794669
Molecular Formula: C15H21BrO3
Molecular Weight: 329.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36431-73-9 |
---|---|
Molecular Formula | C15H21BrO3 |
Molecular Weight | 329.23 g/mol |
IUPAC Name | 4-bromo-3-ethyl-9-[(E)-pent-2-en-4-ynyl]-2,8-dioxabicyclo[5.2.1]decan-6-ol |
Standard InChI | InChI=1S/C15H21BrO3/c1-3-5-6-7-13-15-9-14(19-13)11(17)8-10(16)12(4-2)18-15/h1,5-6,10-15,17H,4,7-9H2,2H3/b6-5+ |
Standard InChI Key | NOYIFPKKLJWDFK-AATRIKPKSA-N |
Isomeric SMILES | CCC1C(CC(C2CC(O1)C(O2)C/C=C/C#C)O)Br |
SMILES | CCC1C(CC(C2CC(O1)C(O2)CC=CC#C)O)Br |
Canonical SMILES | CCC1C(CC(C2CC(O1)C(O2)CC=CC#C)O)Br |
Introduction
Chemical Properties
Structural Characteristics
Laurefucin possesses the molecular formula C15H21BrO3 with a molecular weight of 329.23 g/mol . The structure features a 2,8-dioxabicyclo[5.2.1]decane skeleton, which consists of an 8-membered cyclic ether (oxocene) fused with a tetrahydrofuran ring . This bicyclic ether framework contributes significantly to the three-dimensional complexity of the molecule. Additional structural features include a bromine atom, an ethyl group, a hydroxyl group, and a distinctive (E)-pent-2-en-4-ynyl side chain .
Table 1: Molecular Data for Laurefucin
Property | Value |
---|---|
Molecular Formula | C15H21BrO3 |
Molecular Weight | 329.23 g/mol |
CAS Number | 36431-73-9 |
NSC Number | 288407 |
Creation Date | 2005-09-18 |
Modification Date | 2025-02-22 |
Nomenclature and Identification
The systematic IUPAC name for laurefucin is 4-bromo-3-ethyl-9-[(E)-pent-2-en-4-ynyl]-2,8-dioxabicyclo[5.2.1]decan-6-ol . Alternative nomenclature includes 6-bromo-5-ethylhexahydro-alpha-(2-penten-4-ynyl)-2H-furo(3,2-b)pyran-2-methanol, which describes the same structural arrangement from a different perspective . These complex names reflect the intricate nature of laurefucin's molecular architecture.
Natural Occurrence
Laurefucin is exclusively isolated from marine red algae belonging to the genus Laurencia (Rhodophyceae) . This genus is widely distributed in marine environments globally and is renowned for producing an impressive array of halogenated secondary metabolites, particularly C15-acetogenins with diverse structural features.
The isolation and characterization of laurefucin, like many other Laurencia natural products, relies primarily on extraction followed by chromatographic separation and extensive spectroscopic analysis . The structural complexity of these compounds makes their identification and characterization particularly challenging, requiring sophisticated analytical techniques.
Total Synthesis
Biomimetic Asymmetric Total Synthesis
Table 2: Key Features of the Kim et al. Total Synthesis of (-)-Laurefucin
Synthetic Applications and Related Studies
Beyond its own synthesis, laurefucin has proven valuable as a synthetic intermediate for accessing other Laurencia natural products. Research has demonstrated a synthesis of the enantiomers of the natural products laurencin and deacetyllaurencin from the enantiomer of (E)-laurefucin using an innovative "retrobiomimetic strategy" . This approach highlights how total synthesis can progress in both forward and reverse biosynthetic directions.
Additional research on related compounds such as laurefurenynes C-F has employed tricyclic oxonium ions as pivotal synthetic intermediates, illustrating common synthetic strategies applicable across this class of natural products . These studies collectively demonstrate the value of biomimetic approaches in accessing complex natural product architectures.
Structural Elucidation and Characterization
The structural determination of laurefucin primarily relied on extensive nuclear magnetic resonance (NMR) experiments . The complex stereochemistry and connectivity of these molecules present significant challenges for structural assignment, making comprehensive spectroscopic analysis essential for accurate characterization.
The challenges of structural determination in this class of compounds are illustrated by the related laurefurenynes C-F, which required structural reassignment based on proposed biogenetic relationships involving a tricyclic oxonium ion as a key intermediate . This example highlights how structural misassignments can occur in complex natural products and demonstrates the importance of total synthesis as a tool for structure validation .
Related Compounds
Laurefucin belongs to the extensive family of C15-acetogenins isolated from Laurencia species. Several structurally related compounds have been identified and studied, forming a chemically diverse yet biosynthetically related group of natural products.
Table 3: Related Laurencia C15-Acetogenins
These compounds share fundamental structural similarities while displaying remarkable diversity in their specific configurations, functional groups, and biological properties. The relationships between these compounds provide valuable insights into their biogenesis and have significantly informed synthetic strategies for accessing these complex natural products.
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